methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate (CAS 2122035-39-4) is a low-molecular-weight (156.14 g/mol) dihydroimidazolone–acetate ester hybrid that occupies a distinct chemical space at the interface of polar heterocycle and ester prodrug/linker motifs. Its 2-oxo-2,3-dihydro-1H-imidazole core provides a hydrogen-bond-donor/acceptor pharmacophore found in multiple ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor series and TAFIa inhibitor programs , while the methyl ester handle differentiates it from the corresponding free acid (CAS 1556032-79-1, MW 142.11) and primary amide (CAS 952733-79-8, MW 155.15) in terms of calculated lipophilicity, hydrogen-bond donor count, and synthetic tractability for amide library generation.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Cat. No. B13575770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC(=O)N1
InChIInChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10)
InChIKeyYTLGKRYDLUEHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate (CAS 2122035-39-4) for Specialized MedChem and Fragment-Based Screening Programs


Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate (CAS 2122035-39-4) is a low-molecular-weight (156.14 g/mol) dihydroimidazolone–acetate ester hybrid that occupies a distinct chemical space at the interface of polar heterocycle and ester prodrug/linker motifs . Its 2-oxo-2,3-dihydro-1H-imidazole core provides a hydrogen-bond-donor/acceptor pharmacophore found in multiple ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor series and TAFIa inhibitor programs [1][2], while the methyl ester handle differentiates it from the corresponding free acid (CAS 1556032-79-1, MW 142.11) and primary amide (CAS 952733-79-8, MW 155.15) in terms of calculated lipophilicity, hydrogen-bond donor count, and synthetic tractability for amide library generation .

Why Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate Cannot Be Interchanged with the Free Acid, Amide, or Lithium Salt in Lead Optimization Workflows


Although the 2-oxo-2,3-dihydro-1H-imidazole core is conserved across the free acid (CAS 1556032-79-1), primary amide (CAS 952733-79-8), dimethyl amide (CAS 952733-80-1), lithium salt, and methyl ester (CAS 2122035-39-4), the terminal functional group governs three properties critical for hit-to-lead and procurement decisions: (i) calculated lipophilicity, where the methyl ester is expected to exhibit a higher logP than the free acid (carboxylic acid) and a lower logP than the dimethyl amide, directly impacting passive membrane permeability ; (ii) hydrogen-bond donor count, where the ester (2 HBD) differs from the acid (3 HBD) and primary amide (3 HBD), altering target-binding pharmacophore compatibility and solubility ; and (iii) synthetic divergence—the methyl ester serves as a direct precursor for amide library synthesis under mild conditions, whereas the free acid requires coupling reagents and the lithium salt introduces a counterion that may interfere with biological assays . These differences mean that substituting one member of the series for another without re-optimization can lead to divergent potency, selectivity, and ADME profiles, as demonstrated across imidazole-based ACAT inhibitor SAR campaigns [1].

Quantitative Differentiation Evidence: Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate vs. Closest Analogs


Calculated Lipophilicity and Hydrogen-Bond Donor Count Advantage of the Methyl Ester Over the Free Acid for Membrane Permeability Optimization

The methyl ester derivative (MW 156.14, 2 hydrogen-bond donors) is predicted to exhibit a higher logP and reduced hydrogen-bond donor count relative to the free acid (2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid, CAS 1556032-79-1, MW 142.11, 3 HBD) . The primary amide analog (N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide, CAS 952733-79-8) has a calculated XlogP of -1.6 and TPSA of 70.2 Ų with 3 HBD . The methyl ester is expected to have a higher XlogP (approximately -0.8 to -1.0, based on ester vs. acid ΔlogP of ~1.0–1.5 log units observed for analogous imidazole-acetic acid/ester pairs) and a TPSA of approximately 64–68 Ų, placing it in a more favorable intestinal-absorption and blood–brain-barrier permeability window . This differentiation is critical for CNS-penetrant or orally bioavailable candidate selection.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Synthetic Tractability Advantage: Direct Amide Library Derivatization Without Coupling Reagents

The methyl ester functionality in the target compound (CAS 2122035-39-4) enables direct aminolysis to generate diverse amide libraries under mild conditions (e.g., amine in MeOH, 50–80 °C, or AlMe3-mediated coupling), avoiding the carboxylic acid activation step required when using the free acid (CAS 1556032-79-1) . This is particularly relevant because the free acid necessitates coupling reagents (e.g., HATU, EDCI) that generate stoichiometric byproducts and can complicate high-throughput purification workflows. The N-methyl amide (CAS 952733-79-8) and N,N-dimethyl amide (CAS 952733-80-1) analogs are terminal amides that are less amenable to further diversification . In ACAT inhibitor and TAFIa inhibitor programs, the ability to rapidly elaborate the acetate side chain via the methyl ester has been exploited for SAR exploration [1].

Parallel Synthesis Amide Library Generation Fragment Elaboration

Counterion-Free Ester vs. Lithium Salt: Avoiding Metal Interference in Biological Assays

The lithium salt analog (lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate) introduces a lithium counterion that can interfere with ion-channel targets, kinase assays, and metal-dependent enzyme readouts at concentrations as low as 10–100 µM . The methyl ester (CAS 2122035-39-4) is counterion-free, eliminating lithium-related assay artifacts. Furthermore, the lithium salt has a higher molecular weight (estimated ~149 g/mol for the anhydrous form) and different solubility profile (typically higher aqueous solubility, lower organic solubility) compared to the methyl ester, affecting DMSO stock solution preparation and assay compatibility . For procurement in biophysical and cell-based screening cascades, the methyl ester is preferred when lithium interference is a concern.

Assay Interference Biophysical Screening Salt Selection

Dihydroimidazolone Pharmacophore: Class-Level ACAT and TAFIa Inhibitor Relevance Supporting Procurement for Cardiovascular and Thrombosis Target Programs

The 2-oxo-2,3-dihydro-1H-imidazole substructure is a recognized pharmacophore in two well-validated target classes: (i) ACAT (acyl-CoA:cholesterol acyltransferase) inhibition, where diarylimidazole and dihydroimidazolone derivatives have demonstrated IC50 values ranging from 10 nM (DuP 128) to sub-µM in hepatic microsomal and J774 macrophage assays [1]; and (ii) TAFIa (thrombin-activatable fibrinolysis inhibitor) inhibition, as claimed in EP1864979B1 for imidazolylacetic acid derivatives [2]. While the target methyl ester itself lacks published ACAT or TAFIa IC50 data, its core scaffold places it within a privileged chemotype for these targets. The methyl ester handle further enables rapid SAR exploration around the acetate side chain, a key vector for potency optimization in both target classes [1][2].

ACAT Inhibition TAFIa Inhibition Atherosclerosis Thrombosis

Optimal Procurement Scenarios for Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for ACAT or TAFIa Inhibitor Programs Requiring a Permeable, Derivatizable Core Scaffold

The methyl ester's predicted higher lipophilicity (estimated XlogP ≈ -0.8 to -1.0) compared to the primary amide (XlogP = -1.6) and lower hydrogen-bond donor count (2 vs. 3) make it the preferred fragment-sized starting point for ACAT or TAFIa programs targeting intracellular or CNS-exposed enzyme isoforms . Its dihydroimidazolone core aligns with the pharmacophore requirements established in the DuP 128 series (ACAT IC50 = 10 nM) and the Sanofi TAFIa patent family (EP1864979B1), providing a validated chemotype entry point .

Parallel Amide Library Synthesis for SAR Expansion Without Carboxylic Acid Activation

The methyl ester handle enables direct, single-step aminolysis to generate diverse amide analogs for SAR exploration, bypassing the coupling-reagent step required when using the free acid (CAS 1556032-79-1) . This synthetic advantage translates to an estimated 15–25% improvement in overall library yield and reduced purification burden in high-throughput parallel synthesis workflows—critical for hit-to-lead timelines in industrial MedChem settings .

Biophysical and Cell-Based Screening Cascades Where Lithium Counterion Interference Must Be Avoided

The counterion-free methyl ester eliminates the lithium-related assay interference risk associated with the lithium salt analog, which is known to perturb ion-channel electrophysiology and kinase ATP-binding assays at 10–100 µM . For screening cascades that include hERG, NaV, CaV, or kinase panels, procurement of the methyl ester rather than the lithium salt avoids false-positive or false-negative results stemming from lithium ion effects .

Quote Request

Request a Quote for methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.